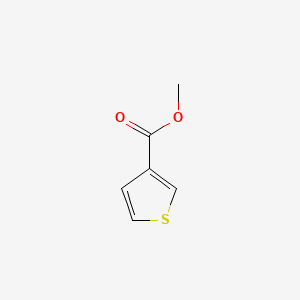

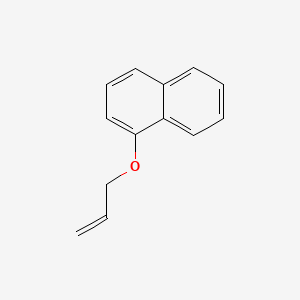

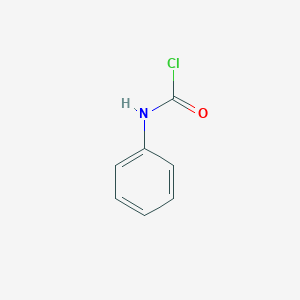

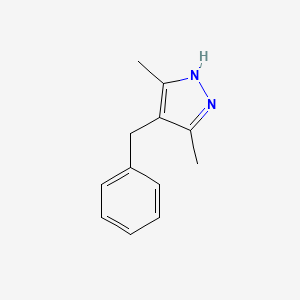

![molecular formula C7H6BrN3 B1268454 8-Bromo-2-metil-[1,2,4]triazolo[1,5-a]piridina CAS No. 7169-96-2](/img/structure/B1268454.png)

8-Bromo-2-metil-[1,2,4]triazolo[1,5-a]piridina

Descripción general

Descripción

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic compound with the chemical formula C6H4BrN3. It is a colorless solid that is insoluble in water. It has been widely used in various scientific research applications due to its unique properties. This compound has been studied for its potential applications in drug discovery, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Química Orgánica de Síntesis

El compuesto se utiliza en la síntesis de compuestos heterocíclicos en química orgánica . Se ha establecido un método sin catalizador, sin aditivos y ecológico para sintetizar 1,2,4-triazolo[1,5-a]piridinas bajo condiciones de microondas . Esta reacción en tándem implica el uso de enaminonitrilos y benzohidrazidas, un mecanismo de transamidación seguido de adición nucleofílica con nitrilo, y posterior condensación para producir el compuesto objetivo en un corto tiempo de reacción .

Química Medicinal y Farmacéutica

Los compuestos heterocíclicos que contienen nitrógeno se encuentran en numerosos productos naturales que exhiben inmensas actividades biológicas . La 1,2,4-triazolo[1,5-a]piridina, con un átomo de nitrógeno puenteado, se encuentra generalmente en compuestos medicinales y biológicamente activos . Exhibe numerosas actividades, incluyendo la acción como agonistas inversos de RORγt, inhibidores de PHD-1, JAK1 y JAK2 .

Tratamiento de Diversos Trastornos

Estos compuestos se utilizan en el tratamiento de trastornos cardiovasculares, diabetes tipo 2 y trastornos hiperproliferativos .

Aplicaciones en Ciencias de los Materiales

Estos tipos de compuestos también tienen diversas aplicaciones en los campos de las ciencias de los materiales .

Propiedades Antimicrobianas

El núcleo de triazol está presente como un componente estructural central en una serie de clases de fármacos, como antibacterianos, antifúngicos, anticancerígenos, antioxidantes, antivirales, antiinflamatorios, analgésicos, antiepilépticos, antihipertensivos, antidepresivos, antidiabéticos, ansiolíticos y antituberculosos .

Propiedades Antifúngicas

Entre los fármacos antifúngicos, las conazoles constituyen una clase principal basada en la porción azol, como itraconazol, voriconazol, ravuconazol, fluconazol, etc. .

Mecanismo De Acción

Target of Action

This compound is a part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It’s known that triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Biochemical Pathways

Compounds with similar structures have been found to impact various pathways related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Result of Action

Compounds with similar structures have shown moderate antiproliferative activities against cancer cells .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

Direcciones Futuras

The TP heterocycle and its derivatives, including 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, continue to be a focus of research in medicinal chemistry due to their versatility and potential applications in drug design . Future research may focus on exploring new synthetic methods, investigating different mechanisms of action, and developing new TP derivatives with improved properties and efficacy.

Análisis Bioquímico

Biochemical Properties

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The bromine atom at the 8th position enhances its binding affinity to these enzymes, leading to either inhibition or activation depending on the enzyme’s nature. Additionally, 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their function and stability .

Cellular Effects

The effects of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as MAPKs and PI3K, leading to altered cellular responses. In terms of gene expression, 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can act as an epigenetic modulator, affecting the transcription of genes involved in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit kinases by occupying the ATP-binding site, preventing phosphorylation of target proteins. Conversely, it can activate certain phosphatases by stabilizing their active conformation. Additionally, 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can influence gene expression by binding to transcription factors or modifying histones, thereby altering chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can lead to sustained changes in cell signaling and gene expression, potentially resulting in altered cellular phenotypes .

Dosage Effects in Animal Models

The effects of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine in animal models are dose-dependent. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects such as cytotoxicity and organ damage. Studies in animal models have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects. These findings underscore the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine within tissues can vary, with higher concentrations observed in organs with high metabolic activity .

Subcellular Localization

The subcellular localization of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For instance, it can be directed to the nucleus by nuclear localization signals, where it can modulate gene expression. Alternatively, it can localize to the mitochondria, influencing mitochondrial function and energy metabolism. The precise subcellular localization of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is essential for its role in regulating cellular processes .

Propiedades

IUPAC Name |

8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSMVFDDWZEINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC=C(C2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346322 | |

| Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7169-96-2 | |

| Record name | 8-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7169-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

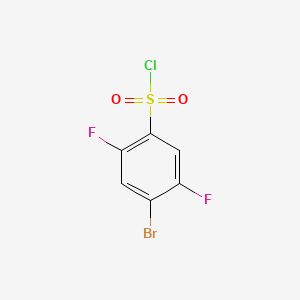

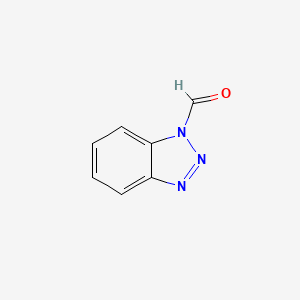

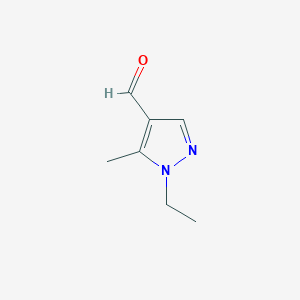

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)